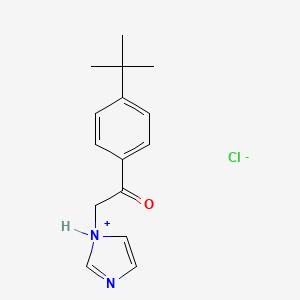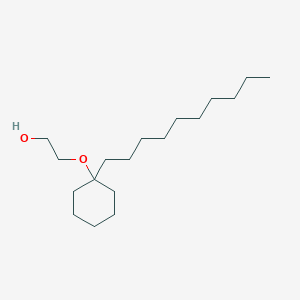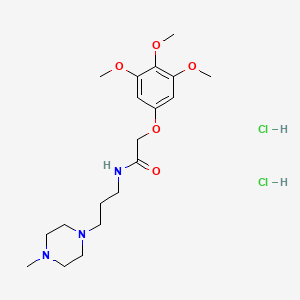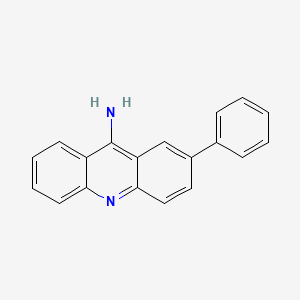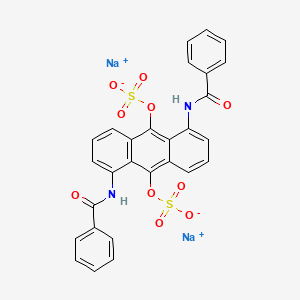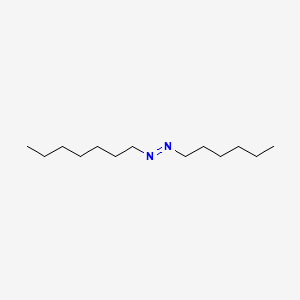
Heptane, hexyldiazeno-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl(hexyl)diazene is an organic compound with the molecular formula C13H28N2 It belongs to the class of diazenes, which are characterized by the presence of a diazo group (-N=N-) within their molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptyl(hexyl)diazene typically involves the reaction of heptylamine with hexylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling to form the desired diazene compound.
Industrial Production Methods
Industrial production of heptyl(hexyl)diazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Heptyl(hexyl)diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert heptyl(hexyl)diazene to the corresponding hydrazine derivative.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as copper or palladium and may be carried out under mild to moderate temperatures.
Major Products
Oxidation: Nitrosoheptyl(hexyl)diazene, Nitroheptyl(hexyl)diazene
Reduction: Heptylhydrazine, Hexylhydrazine
Substitution: Various azo compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Heptyl(hexyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other diazo derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of heptyl(hexyl)diazene involves its interaction with molecular targets through the diazo group. The compound can undergo cis-trans isomerization, which is influenced by factors such as light and temperature. This isomerization can affect the compound’s reactivity and interaction with biological molecules, potentially leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Unsymmetrical dimethylhydrazine: A related compound with similar diazo functionality but different alkyl groups.
Symmetrical dimethylhydrazine: Another diazene compound with symmetrical alkyl groups.
Uniqueness
Heptyl(hexyl)diazene is unique due to its specific alkyl chain lengths, which can influence its physical and chemical properties. This makes it distinct from other diazene compounds and potentially useful for specialized applications where these properties are advantageous.
Propiedades
Número CAS |
73806-69-6 |
|---|---|
Fórmula molecular |
C13H28N2 |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
heptyl(hexyl)diazene |
InChI |
InChI=1S/C13H28N2/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-13H2,1-2H3 |
Clave InChI |
LPSRJNSDSFZSGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN=NCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
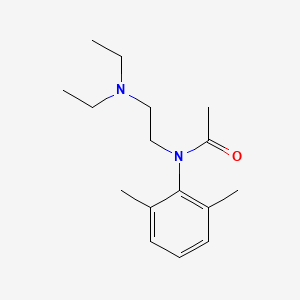
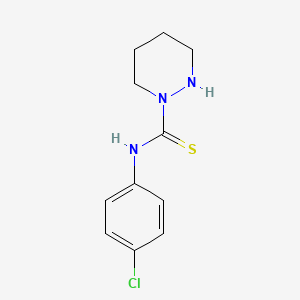

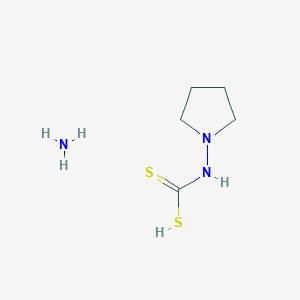
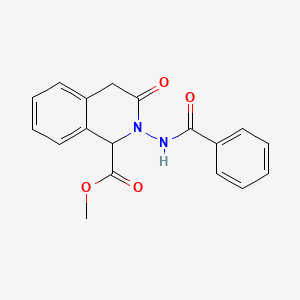
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

